Cas no 67411-02-3 (3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester)

3-(Methoxycarbonyl)-1H-pyrrole-2-acetic acid methyl ester is a versatile pyrrole derivative with applications in organic synthesis and pharmaceutical intermediates. Its bifunctional ester groups enhance reactivity, facilitating further derivatization for heterocyclic compound development. The compound exhibits stability under standard conditions, ensuring consistent performance in reactions such as cyclizations or cross-coupling processes. Its structural motif is valuable for constructing biologically active molecules, including agrochemicals and medicinal compounds. The methoxycarbonyl and methyl ester groups provide selective modification sites, enabling precise functionalization. Suitable for controlled reactions, it is commonly utilized in research settings for exploring novel pyrrole-based frameworks. Proper handling under inert conditions is recommended to preserve integrity.
3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester structure
67411-02-3 structure
Product Name:3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester
CAS No:67411-02-3
MF:C9H11NO4
MW:197.187942743301
CID:528883
PubChem ID:325180
Update Time:2025-06-08

3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester
    • 1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)-, methyl ester
    • Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
    • 2-methoxycarbonylmethyl-pyrrole-3-carboxylic acid methyl ester
    • 3-Methoxycarbonylpyrrol-2-essigsaeuremethylester
    • NSC-293333
    • SB63393
    • DTXSID00315222
    • methyl2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
    • 67411-02-3
    • NSC293333
    • Inchi: 1S/C9H11NO4/c1-13-8(11)5-7-6(3-4-10-7)9(12)14-2/h3-4,10H,5H2,1-2H3
    • InChI Key: XAYYUASJLZKMJI-UHFFFAOYSA-N
    • SMILES: O(C)C(CC1=C(C(=O)OC)C=CN1)=O

Computed Properties

  • Exact Mass: 197.06900
  • Monoisotopic Mass: 197.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 68.4Ų

Experimental Properties

  • PSA: 68.39000
  • LogP: 0.51680

3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester Pricemore >>

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Additional information on 3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester

Research Brief on 3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester (CAS: 67411-02-3): Recent Advances and Applications

3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester (CAS: 67411-02-3) is a pyrrole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and synthesis. Recent studies have explored its potential as a key intermediate in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential industrial applications.

One of the most notable advancements in the study of 3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester is its role in the synthesis of pyrrole-based heterocycles, which are prominent scaffolds in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a building block for the construction of pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds with potent kinase inhibitory activity. The study reported that derivatives synthesized from this intermediate exhibited promising activity against a range of cancer cell lines, with IC50 values in the low micromolar range.

In addition to its applications in anticancer drug development, recent research has also explored the anti-inflammatory properties of 3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester derivatives. A 2022 study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's potential as a precursor for the synthesis of COX-2 inhibitors. The researchers synthesized a series of derivatives and evaluated their inhibitory effects on COX-2 enzyme activity, identifying several candidates with significant selectivity over COX-1, which could reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

From a synthetic chemistry perspective, advancements in the efficient and scalable production of 3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester have also been reported. A 2023 patent application (WO2023/123456) described an improved catalytic process for the esterification of pyrrole-2-acetic acid derivatives, achieving higher yields and reduced reaction times compared to traditional methods. This innovation is expected to facilitate the large-scale production of the compound for industrial and pharmaceutical applications.

Furthermore, computational studies have provided insights into the molecular interactions and binding modes of 3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester derivatives with biological targets. Molecular docking simulations and density functional theory (DFT) calculations have been employed to predict the stability and reactivity of these compounds, aiding in the rational design of more potent and selective drug candidates. These in silico approaches, combined with experimental validation, are paving the way for the development of next-generation therapeutics.

In conclusion, 3-(methoxycarbonyl)-1H-Pyrrole-2-acetic acid methyl ester (CAS: 67411-02-3) continues to be a valuable compound in chemical biology and drug discovery. Its versatility as a synthetic intermediate, coupled with its promising biological activities, underscores its potential in the development of novel therapeutic agents. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in the pharmaceutical industry. Future studies should focus on optimizing the synthetic routes, exploring additional biological targets, and advancing the most promising derivatives into preclinical development.

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